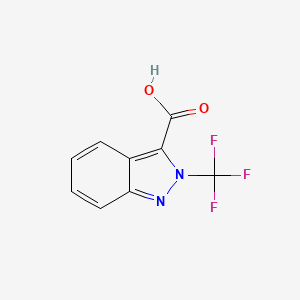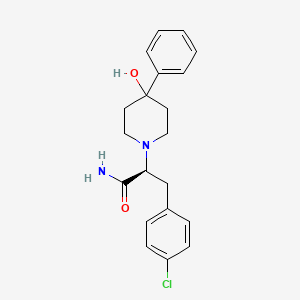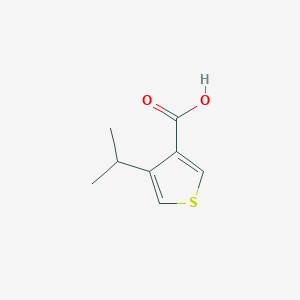
2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a 2-chlorophenyl group attached to an ethyl chain, which is further connected to a 4-methylbenzene-1-sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(2-chlorophenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(2-Chlorophenyl)ethanol+4-Methylbenzenesulfonyl chloride→2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to yield 2-(2-chlorophenyl)ethanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Acidic or basic conditions for hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-(2-chlorophenyl)ethyl can be obtained.
Hydrolysis Products: 2-(2-Chlorophenyl)ethanol and 4-methylbenzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to modify pharmacologically active molecules, potentially enhancing their efficacy or altering their pharmacokinetic properties.
Material Science: It may be used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate depends on its application. In organic synthesis, it acts as a sulfonate ester, participating in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the formation of new bonds with nucleophiles. In medicinal chemistry, the compound may interact with biological targets through its chlorophenyl and sulfonate moieties, potentially affecting enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonamide
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonic acid
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonyl chloride
Comparison:
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonamide: This compound contains an amide group instead of an ester, which may alter its reactivity and applications.
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonic acid: The presence of a free sulfonic acid group makes this compound more acidic and potentially more reactive in certain conditions.
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonyl chloride: This compound is a sulfonyl chloride, which is highly reactive and can be used to introduce sulfonate groups into other molecules.
The uniqueness of 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it useful in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
119779-14-5 |
|---|---|
Molekularformel |
C15H15ClO3S |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15ClO3S/c1-12-6-8-14(9-7-12)20(17,18)19-11-10-13-4-2-3-5-15(13)16/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
BXKSOWQVZJWLQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)
![1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)

![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)
![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)




![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)

![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)

![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)
